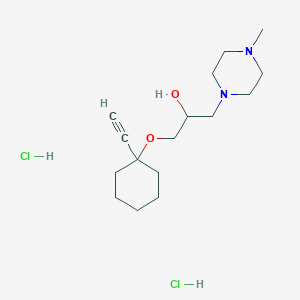

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(1-ethynylcyclohexyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2.2ClH/c1-3-16(7-5-4-6-8-16)20-14-15(19)13-18-11-9-17(2)10-12-18;;/h1,15,19H,4-14H2,2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJOLJWEHDNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with a complex molecular structure. Its molecular formula is , and it has a molecular weight of approximately 353.33 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound is designed to modulate these pathways, which are critical in regulating mood, cognition, and various neuropsychiatric conditions.

Pharmacological Profile

Research indicates that this compound may exhibit:

- Antidepressant Effects : By influencing serotonin pathways, it may provide therapeutic benefits in treating depression.

- Anxiolytic Properties : The modulation of neurotransmitter systems could also lead to reduced anxiety levels.

- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal evaluated the effects of the compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the brain .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound was shown to induce apoptosis in these cells, suggesting potential as an anticancer agent .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related propan-2-ol derivatives, focusing on substituents, molecular properties, and research findings:

Structural and Functional Insights

Adamantyl () and naphthyloxy () substituents introduce steric bulk, which may enhance receptor selectivity but reduce solubility without salt forms.

Piperazine Modifications: 4-Methylpiperazine (target compound) balances basicity and solubility, whereas 4-(2-hydroxyethyl)piperazine () increases hydrophilicity, favoring aqueous solubility .

Pharmacological Implications: Compounds with naphthyloxy () and adamantyl () groups are associated with CNS activity, suggesting the target compound may share similar therapeutic targets. The allylphenoxy group () offers a reactive site for further derivatization, unlike the stable ethynyl group in the target compound.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution to introduce the ethynylcyclohexyl and 4-methylpiperazinyl moieties. Key steps include:

- Reaction optimization : Control temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products.

- Purification : Use column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) followed by recrystallization in ethanol/water mixtures .

- Characterization :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify purity (>95%) and stoichiometry of the dihydrochloride salt .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

Answer:

- Purity assessment :

- HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%).

- LC-MS for identifying degradation products or residual solvents .

- Stability testing :

- Store lyophilized samples at –20°C in amber vials to prevent photodegradation.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

- Receptor binding assays :

- In vitro functional assays :

- Computational modeling :

- Perform molecular docking (AutoDock Vina) using X-ray crystallography data from analogous compounds to predict binding poses .

Q. How can structural contradictions in crystallographic data be resolved?

Answer:

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Core modifications :

- Synthesize analogs with substituent variations (e.g., replacing 4-methylpiperazinyl with 4-benzylpiperazinyl) and compare pharmacokinetic profiles .

- Functional assays :

- Data integration :

- Use QSAR models (MOE software) to predict logP, pKa, and blood-brain barrier permeability .

Q. How can conflicting data on biological activity across similar compounds be analyzed?

Answer:

- Meta-analysis :

- Aggregate data from PubChem and ECHA entries on analogs (e.g., chlorine vs. methoxy substituents) to identify trends in receptor selectivity .

- Experimental validation :

- Systematic reviews :

- Apply Hill criteria (dose-response consistency, biological plausibility) to evaluate contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.